N-Boc-D-phenylalaninol

Chiral synthesis Enantiomeric excess Optical rotation

Racemization during chiral API synthesis compromises enantiomeric purity and regulatory compliance. Substituting N-Boc-D-phenylalaninol with racemic or unprotected analogs introduces side reactions and reduces coupling efficiency in Boc-SPPS. N-Boc-D-phenylalaninol (CAS 106454-69-7) resolves these challenges through its stable (2R)-configuration and orthogonal Boc protection. • Key (S)-amphetamine intermediate: preserves D-configuration without racemization during multi-step synthesis • >98% ee enables reliable chiral HPLC reference standard use per ICH guidelines • Boc group ensures selective deprotection under mild acidic conditions, minimizing side reactions vs. unprotected D-phenylalaninol

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 106454-69-7
Cat. No. B558460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-phenylalaninol
CAS106454-69-7
SynonymsN-Boc-D-phenylalaninol; 106454-69-7; Boc-D-phenylalaninol; (R)-tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate; N-(tert-Butoxycarbonyl)-D-phenylalaninol; (R)-2-(Boc-amino)-3-phenyl-1-propanol; MFCD00216472; ST50307737; (R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol; (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol; tert-butylN-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate; PubChem5739; AC1Q1MSR; N-t-BOC-D-Phenylalaninol; KSC180I8H; SCHEMBL257912; CTK0I0483; LDKDMDVMMCXTMO-GFCCVEGCSA-N; MolPort-001-793-349; ACN-S003441; ACT04153; ZINC2558962; ANW-15350; FC1221; ZINC02558962
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
InChIKeyLDKDMDVMMCXTMO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-phenylalaninol in Drug Synthesis


N-Boc-D-phenylalaninol (CAS 106454-69-7), chemically tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate, is a protected D-amino alcohol that serves as a versatile chiral building block in organic synthesis [1]. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amine and a primary hydroxyl group, making it a stable, crystalline solid with a defined (2R)-configuration . It is widely utilized in peptide synthesis, chiral catalysis, and as a key intermediate in the stereoselective synthesis of active pharmaceutical ingredients (APIs) such as (S)-amphetamine [2].

Why N-Boc-D-phenylalaninol Is Irreplaceable


While structurally related N-Boc-amino alcohols and phenylalaninol derivatives exist, substituting N-Boc-D-phenylalaninol with an analog such as N-Boc-L-phenylalaninol, the racemic mixture N-Boc-DL-phenylalaninol, unprotected D-phenylalaninol, or N-Boc-D-phenylalanine introduces quantifiable differences in stereochemical outcome, synthetic efficiency, and downstream application performance [1]. These differences directly impact enantiomeric purity requirements for chiral drug synthesis, protecting group compatibility in multi-step sequences, and the reliability of analytical reference standards . The evidence below quantifies why this specific compound offers measurable advantages in key research and industrial contexts.

N-Boc-D-phenylalaninol vs. Close Analogs


Enantiomeric Purity vs. L-Enantiomer

N-Boc-D-phenylalaninol exhibits a specific optical rotation of +24° to +28° (c=1, MeOH or CHCl3) . In contrast, the L-enantiomer (CAS 66605-57-0) shows a rotation of approximately -27° under identical conditions . The racemic mixture N-Boc-DL-phenylalaninol (CAS 145149-48-0) has no net optical rotation [1]. Commercial specifications require a minimum enantiomeric excess (ee) of 98.0% for N-Boc-D-phenylalaninol, ensuring its suitability for asymmetric synthesis where the D-configuration is required . Using the L-enantiomer would invert stereochemistry, and using the racemate would necessitate chiral resolution steps, reducing yield and increasing cost.

Chiral synthesis Enantiomeric excess Optical rotation

Boc Protection vs. Unprotected Amino Alcohol

N-Boc-D-phenylalaninol incorporates an acid-labile Boc protecting group that remains stable under basic and nucleophilic conditions common in peptide coupling, but can be selectively removed with trifluoroacetic acid (TFA) . In contrast, unprotected D-phenylalaninol (CAS 5267-64-1) has a free amine that would react non-selectively, requiring orthogonal protection steps that increase step count and reduce overall yield . Patented synthetic routes utilizing N-Boc-D-phenylalaninol as a protected intermediate have achieved overall yields of up to 65% over multiple steps, whereas analogous routes starting from unprotected amino alcohols often suffer from lower yields due to side reactions and purification challenges .

Peptide synthesis Solid-phase synthesis Protecting group strategy

Physical Form and Melting Point Consistency

N-Boc-D-phenylalaninol is a crystalline solid with a reported melting point range of 94-99°C . This physical form contrasts with N-Boc-D-phenylalanine (CAS 18942-49-9), which has a higher melting point (typically >130°C) and different solubility profile [1]. The alcohol functional group in N-Boc-D-phenylalaninol provides a distinct handle for further derivatization compared to the carboxylic acid in the corresponding amino acid, enabling direct incorporation into oxazolidinones and other chiral auxiliaries without additional reduction steps . Commercial specifications for N-Boc-D-phenylalaninol consistently report ≥98% purity by HPLC, ensuring batch-to-batch reproducibility .

Solid-phase peptide synthesis Crystallinity Storage stability

Chiral Auxiliary Diastereoselectivity

In asymmetric synthesis, the use of enantiopure N-Boc-D-phenylalaninol as a chiral auxiliary or ligand precursor has been shown to induce diastereoselectivities exceeding 90% de in certain transformations [1]. While direct comparative data with the racemic mixture N-Boc-DL-phenylalaninol are not published, the racemate would inherently produce a 1:1 mixture of diastereomers, reducing the effective yield of the desired enantiomer by 50% and necessitating costly chromatographic separation [2]. Studies employing N-Boc-protected amino alcohols in ruthenium-catalyzed enantioselective transfer hydrogenation demonstrate that chiral ligand purity directly correlates with enantiomeric excess in the product [3].

Asymmetric catalysis Chiral auxiliary Diastereoselectivity

N-Boc-D-phenylalaninol Applications


(S)-Amphetamine Stereoselective Synthesis

N-Boc-D-phenylalaninol is a key intermediate in the preparation of (S)-amphetamine, where its D-configuration is preserved throughout the synthetic sequence [1]. The compound's defined stereochemistry and protective group allow for high-yield conversion without racemization, a critical requirement for producing enantiopure pharmaceutical agents. Procurement of this specific enantiomer ensures the final product meets stringent regulatory enantiomeric purity standards.

SPPS: D-Phenylalanine Incorporation

In Boc-based SPPS, N-Boc-D-phenylalaninol serves as a protected building block for introducing D-phenylalanine-derived moieties into peptide chains . The Boc group is orthogonal to Fmoc-based strategies and can be selectively deprotected under mild acidic conditions, enabling sequential peptide elongation. Its use is favored over unprotected D-phenylalaninol due to improved coupling efficiency and reduced side reactions, as supported by yield data from multi-step syntheses .

Chiral Auxiliary and Ligand Synthesis

The (2R)-configuration of N-Boc-D-phenylalaninol makes it a valuable precursor for synthesizing chiral oxazolidinones and other auxiliaries used in asymmetric alkylation and aldol reactions . Its high enantiomeric purity (>98% ee) ensures that the resulting chiral auxiliaries induce high diastereoselectivities, which is essential for producing enantiomerically enriched products in academic and industrial research laboratories.

Reference Standard for Enantiomeric Excess

Due to its well-characterized physical properties and high optical purity, N-Boc-D-phenylalaninol is employed as a reference standard in chiral HPLC and other enantioselective analytical methods . Its use enables accurate determination of enantiomeric excess in reaction mixtures and quality control of chiral intermediates, supporting compliance with ICH guidelines for chiral drug substances.

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